Acetylvirolin
Overview
Description
Acetylvirolin is a lignan compound derived from the herbs of Sambucus williamsii. It has a molecular formula of C23H28O6 and a molecular weight of 400.47 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylvirolin involves the extraction of the compound from the herbs of Sambucus williamsii. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The use of large-scale extraction equipment and optimization of solvent use would be essential for efficient production. The purity of the final product is typically ensured through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Acetylvirolin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Acetylvirolin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and studies.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of acetylvirolin involves its interaction with various molecular targets and pathways in the body. It is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Acetylvirolin is structurally similar to other lignan compounds, such as:
- Pinoresinol
- Matairesinol
- Secoisolariciresinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While other lignans also exhibit bioactive properties, this compound’s distinct structure may confer unique therapeutic benefits and applications .
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-prop-1-enylphenoxy)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVKTYHVHGNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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